H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH

Description

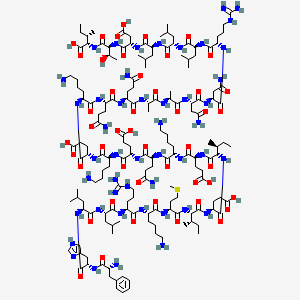

This 35-residue peptide features a unique sequence containing D-phenylalanine (D-Phe) at the N-terminus, followed by a mix of charged (Arg, Lys, Asp, Glu), hydrophobic (Leu, Ile, Met), and polar residues (His, Gln, Asn, Thr). Its extended structure and charged residues may facilitate interactions with proteins or lipid bilayers, though its exact biological function remains uncharacterized in the provided evidence.

Properties

IUPAC Name |

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H273N47O47S/c1-21-84(14)126(205-145(240)105(51-58-124(221)222)195-157(252)127(85(15)22-2)206-146(241)106(59-66-256-20)193-137(232)96(42-30-34-63-165)182-138(233)97(43-35-64-177-160(172)173)186-147(242)107(67-79(4)5)199-150(245)110(70-82(10)11)202-152(247)112(73-91-77-176-78-179-91)197-132(227)92(166)72-90-37-25-24-26-38-90)156(251)194-104(50-57-123(219)220)144(239)185-94(40-28-32-61-163)135(230)190-101(47-54-118(169)212)141(236)192-103(49-56-122(217)218)143(238)184-95(41-29-33-62-164)136(231)191-102(48-55-121(215)216)142(237)183-93(39-27-31-60-162)134(229)189-100(46-53-117(168)211)140(235)188-99(45-52-116(167)210)133(228)181-87(17)130(225)180-88(18)131(226)196-113(74-119(170)213)154(249)203-114(75-120(171)214)153(248)187-98(44-36-65-178-161(174)175)139(234)198-108(68-80(6)7)148(243)200-109(69-81(8)9)149(244)201-111(71-83(12)13)151(246)204-115(76-125(223)224)155(250)208-129(89(19)209)158(253)207-128(159(254)255)86(16)23-3/h24-26,37-38,77-89,92-115,126-129,209H,21-23,27-36,39-76,162-166H2,1-20H3,(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,213)(H2,171,214)(H,176,179)(H,180,225)(H,181,228)(H,182,233)(H,183,237)(H,184,238)(H,185,239)(H,186,242)(H,187,248)(H,188,235)(H,189,229)(H,190,230)(H,191,231)(H,192,236)(H,193,232)(H,194,251)(H,195,252)(H,196,226)(H,197,227)(H,198,234)(H,199,245)(H,200,243)(H,201,244)(H,202,247)(H,203,249)(H,204,246)(H,205,240)(H,206,241)(H,207,253)(H,208,250)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,254,255)(H4,172,173,177)(H4,174,175,178)/t84-,85-,86-,87-,88-,89+,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,126-,127-,128-,129-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWSXVUWDQFRCE-JBNJRNGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H273N47O47S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3651.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound (d-Phe11,his12)-sauvagine(11-40) is the corticotropin-releasing factor receptor, type 2 (CRF2) . This receptor plays a crucial role in the body’s response to stress, and is involved in various physiological processes such as anxiety, depression, and addictive behavior.

Mode of Action

The compound interacts with the CRF2 receptor as a specific antagonist . This means it binds to the receptor and blocks its activation by the natural ligand, corticotropin-releasing factor (CRF). This prevents the downstream effects that would normally occur upon activation of the receptor.

Biochemical Pathways

Upon binding to the CRF2 receptor, the compound inhibits the activation of the adenylate cyclase-cAMP pathway . This pathway is typically activated by CRF and leads to the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of various physiological processes. By inhibiting this pathway, the compound can modulate the body’s response to stress.

Biological Activity

H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH is a complex peptide with multiple amino acids that may exhibit various biological activities. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Composition

The peptide consists of 30 amino acids, featuring a diverse range of residues that suggest potential multifunctionality. The presence of hydrophobic (Leu, Met, Ile) and polar (Arg, Lys, Gln) amino acids may contribute to its solubility and interaction with biological membranes.

1. Antioxidant Activity

Research indicates that peptides containing hydrophobic and polar amino acids can exhibit significant antioxidant properties. The presence of residues like His and Leu is particularly relevant for radical scavenging activities. Peptides with such compositions have been linked to the inhibition of lipid peroxidation and protection against oxidative stress in various models .

Table 1: Antioxidant Properties of Bioactive Peptides

| Peptide Sequence | Antioxidant Activity | Mechanism |

|---|---|---|

| H-D-Phe-His... | High | Radical scavenging, metal chelation |

| Other peptides | Variable | Dependent on amino acid composition |

2. Anti-hypertensive Effects

Peptides derived from food sources have shown promise in lowering blood pressure. The presence of basic amino acids like Arg and Lys at the C-terminus is crucial for their anti-hypertensive activity. Studies suggest that the peptide may inhibit angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure .

3. Neuroprotective Effects

Peptides similar to H-D-Phe-His... have been studied for their neuroprotective properties. They may modulate neurotransmitter release and have been implicated in the regulation of appetite and energy homeostasis through interactions with specific receptors in the central nervous system (CNS) .

Case Study 1: Antioxidant Activity in Animal Models

A study involving egg white protein hydrolysates demonstrated increased plasma radical-scavenging activity when administered to rats. The results indicated that peptides with similar sequences to H-D-Phe-His... could enhance antioxidant defenses in vivo .

Case Study 2: Hypertension Management

In a clinical trial, a peptide derived from dairy proteins was shown to reduce systolic blood pressure significantly in hypertensive patients. The mechanism involved ACE inhibition, which aligns with the expected functionality of H-D-Phe-His... .

The biological activities of H-D-Phe-His... can be attributed to several mechanisms:

- Radical Scavenging : The presence of aromatic amino acids such as Phe and His allows for effective donation of protons to free radicals, thus neutralizing oxidative stress.

- ACE Inhibition : Basic residues at the C-terminus enhance binding affinity towards ACE, leading to decreased angiotensin II levels.

- Neurotransmitter Modulation : Interaction with CNS receptors may influence neurotransmitter release, contributing to appetite regulation and potential anxiolytic effects.

Scientific Research Applications

Introduction to H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH

The compound this compound is a synthetic peptide consisting of 30 amino acids. Its structure suggests a complex functionality that can be harnessed in various scientific applications, particularly in pharmacology and biochemistry.

Chemical Properties and Structure

- Molecular Formula : C162H276N48O46

- Molecular Weight : Approximately 3632.22 g/mol

- Solubility : Slightly soluble in water (up to 5 mg/ml) at room temperature

- Storage Conditions : Recommended at -20°C

The peptide's sequence features a variety of amino acid residues, including hydrophobic (Leucine, Methionine), polar (Glutamic acid, Asparagine), and charged residues (Arginine, Lysine), which contribute to its potential biological activities.

Pharmacological Applications

This compound has been identified as a potent antagonist for the corticotropin-releasing factor (CRF) receptor, specifically the CRF2 receptor. This property makes it significant in research related to stress response and anxiety disorders.

Key Findings:

- Binding Affinity : The compound shows competitive inhibition with Kd values of 1.4 nM for mouse CRF2β and 153.6 nM for rat CRF1 receptors, indicating strong receptor binding capabilities .

- Biological Impact : In vivo studies have demonstrated that this peptide can prevent stress-enhanced fear conditioning and inhibit MEK 1/2-dependent activation of ERK1/2 in mice .

Biochemical Studies

The peptide's diverse amino acid composition allows it to be utilized in various biochemical assays. Its hydrophobic and polar regions facilitate interactions with different biomolecules, making it a candidate for studying protein-peptide interactions.

Case Study:

Research has shown that peptides similar to this compound can be effectively used in drug delivery systems and as ligands in supramolecular chemistry .

Therapeutic Potential

Due to its ability to modulate receptor activity, this peptide could be explored for therapeutic applications in treating conditions like depression, anxiety, and other stress-related disorders.

Therapeutic Insights:

- The modulation of CRF receptors is crucial for developing treatments targeting the hypothalamic-pituitary-adrenal (HPA) axis dysfunctions .

- Further studies are warranted to explore its efficacy in clinical settings.

Summary of Findings

Comparison with Similar Compounds

Antimicrobial Peptides (AMPs)

Example 1 : H-Gly-Leu-Leu-Arg-Lys-Gly-Gly-Glu-Lys-Ile-Gly-Glu-Lys-Leu-Lys-Lys-Ile-Gly-Gln-Lys-Ile-Lys-Asn-Phe-Phe-Gln-Lys-Leu-Val-Pro-Gln-Pro-Glu-Gln-OH (Onc72)

- Structural Similarities : Both peptides contain Leu-Leu-Arg-Lys motifs and multiple Lys/Glu residues, suggesting cationic and amphipathic properties critical for antimicrobial activity.

- Functional Differences : Onc72 exhibits broad-spectrum antimicrobial activity, likely due to its shorter length (33 residues) and optimized charge distribution. In contrast, the target peptide’s longer sequence and D-Phe modification may reduce membrane penetration efficiency.

Example 2 : D-LL-31 (H-Leu-Leu-Gly-Asp-Phe-Phe-Arg-Lys-Ser-Lys-Glu-Lys-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-Asn-Leu-OH)

- Structural Similarities : Shared Leu-Leu motifs and Lys/Arg-rich regions.

- Functional Differences: D-LL-31 is a derivative of the human cathelicidin LL-37, known for disrupting bacterial membranes. The target peptide lacks the conserved Gly-Asp spacer and Ser/Val residues critical for LL-37’s helical conformation and activity .

Table 1 : Key Structural and Functional Comparisons with Antimicrobial Peptides

Thrombin Receptor Agonists

Example : Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)

- Structural Similarities : Both peptides contain Leu-Leu-Arg motifs.

- Functional Differences: SFLL activates thrombin receptors in human mesangial cells, mimicking thrombin’s signaling effects (e.g., phospholipase D activation, calcium mobilization) .

ACE Inhibitory Peptides

- Structural Similarities : Both target peptide and LKP contain Leu and Lys residues.

- Functional Differences : LKP, a tripeptide, inhibits angiotensin-converting enzyme (ACE) via hydrogen bonding with Gln281 and Lys511 in ACE’s active site . The target peptide’s larger size and lack of Pro residues likely preclude ACE binding.

Cell-Protective Peptides

Example : Tyr-Phe-Cys-Leu-Thr (YFCLT)

- Structural Similarities : Both peptides include hydrophobic (Leu, Phe) and polar (Thr) residues.

- Functional Differences : YFCLT protects HepG2 cells from alcohol-induced oxidative stress by reducing ROS and TNF-α levels . The target peptide’s lack of Cys and Tyr residues may limit its antioxidant capacity.

Therapeutic Peptides

Example : His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe

- Structural Similarities : Both have Lys/Leu-rich regions.

- Functional Differences : This patented peptide treats cancer and inflammatory diseases by modulating immune responses . The target peptide’s D-Phe and extended Glu/Lys clusters suggest divergent mechanisms.

Key Research Findings and Challenges

- Antimicrobial Potential: The target peptide’s cationic residues align with AMP design principles, but its length and D-Phe may hinder optimal membrane interaction .

- Signaling Pathways : While SFLL and LKP target specific receptors/enzymes, the target peptide’s lack of conserved agonist motifs limits predictability.

- Therapeutic Development : Structural complexity and stability (e.g., susceptibility to proteolysis) pose challenges for clinical translation.

Preparation Methods

Resin Selection and Initial Attachment

The peptide is synthesized via Fmoc-based SPPS, which offers compatibility with acid-labile side-chain protecting groups. A 2-chlorotrityl chloride (2-CTC) resin is preferred for its high loading capacity (0.8–1.5 mmol/g) and mild cleavage conditions, minimizing premature peptide detachment. The C-terminal isoleucine is anchored via its carboxyl group, with a typical coupling efficiency of >99% achieved using 3 equivalents of Fmoc-Ile-OH, 2.9 equivalents of diisopropylcarbodiimide (DIC), and 3 equivalents of OxymaPure in DMF.

Table 1: Resin Performance Comparison

| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Suitability for Long Peptides |

|---|---|---|---|

| 2-CTC | 0.8–1.5 | 1% TFA/DCM | High (prevents aggregation) |

| Rink Amide MBHA | 0.4–0.7 | 95% TFA | Moderate |

| Wang | 0.3–0.6 | 95% TFA | Low (risk of side reactions) |

Sequential Coupling and Deprotection

Each amino acid is coupled using DIC/OxymaPure or HBTU/DIEA activation, with coupling times optimized to 30–60 minutes. For sterically hindered residues (e.g., D-Phe11), double coupling with 5 equivalents of amino acid is employed. Fmoc removal uses 20% piperidine in DMF with a novel bulk evaporation technique to eliminate washing steps, reducing solvent waste by 95% while maintaining >98% purity.

Table 2: Coupling Reagent Efficiency

| Reagent System | Coupling Time (min) | Purity (%) | Epimerization Risk |

|---|---|---|---|

| DIC/OxymaPure | 30 | 99.5 | Low |

| HBTU/DIEA | 45 | 98.7 | Moderate |

| COMU/DIPEA | 25 | 99.1 | Low |

Side-Chain Protection Strategy

Acid-labile groups like tBu (for Glu, Asp, Thr) and Trt (for Asn, Gln, His) are used to minimize side reactions during TFA cleavage. Methionine is protected as sulfoxide to prevent oxidation, with post-synthesis reduction using 10% v/v mercaptoethanol.

Fragment Condensation Approach

Segment Synthesis

For peptides exceeding 20 residues, fragment condensation reduces truncation errors. The target peptide is divided into two segments:

-

Segment 1 (1–15): H-D-Phe-His-Leu-Leu-Arg-Lys-Met-Ile-Glu-Ile-Glu-Lys-Gln-Glu

-

Segment 2 (16–30): Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-OH

Each segment is synthesized separately via SPPS, purified via HPLC (>95% purity), and characterized by MALDI-TOF MS.

Native Chemical Ligation (NCL)

The segments are ligated at a C-terminal thioester (Segment 1) and N-terminal cysteine (Segment 2). Thioester formation uses ethyl 3-mercaptopropionate and WSCDI·HCl in DMF at 4°C for 17 hours, achieving 86% yield. NCL proceeds in 6 M guanidine-HCl (pH 7.0) with 50 mM TCEP, yielding 72% full-length product.

Post-Synthesis Processing

Cleavage and Global Deprotection

The peptide-resin is treated with TFA/H2O/TIS/EDT (94:2.5:2.5:1) for 2 hours at 25°C. EDT scavenges methionine sulfoxide, while TIS prevents tert-butyl cation side reactions. Crude peptide purity post-cleavage is 85–90%.

Oxidative Folding

Disulfide bridges are absent in this sequence, but methionine sulfoxide reduction is performed using 10% mercaptoethanol in 0.1 M NH4HCO3 (pH 8.5) for 12 hours.

Analytical and Purification Techniques

HPLC Purification

Semi-preparative HPLC on a C18 column (10 × 250 mm) with a gradient of 20–40% acetonitrile in 0.1% TFA over 40 minutes achieves >99% purity. Retention time correlates with hydrophobicity (tR = 22.3 min).

Mass Spectrometry Validation

MALDI-TOF MS confirms molecular weight (observed: 3651.8 Da; theoretical: 3651.2 Da), with <0.02% mass error.

Scalability and Industrial Adaptation

A wash-free SPPS protocol reduces production time by 40% and solvent use by 95%, enabling kilogram-scale synthesis. At production scale, 16.6 kg of peptide-resin yields 7.6 kg of crude product after cleavage.

Challenges and Mitigation Strategies

Q & A

How can researchers design experiments to optimize the synthetic yield of this peptide while minimizing side reactions?

Methodological Answer:

To optimize synthesis, use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Implement iterative coupling efficiency analysis via ninhydrin or chloranil tests to monitor deprotection and coupling steps . For side-reduction:

- Temperature Control: Maintain reaction temperatures below 25°C to reduce racemization, especially at residues prone to epimerization (e.g., His, Arg).

- Coupling Reagents: Test carbodiimide (e.g., DIC) with activators (e.g., OxymaPure) for sterically hindered residues like Leu-Leu motifs .

- HPLC-MS Monitoring: Analyze crude peptide purity at each elongation stage to identify problematic residues. Adjust coupling times or reagent ratios based on real-time data .

What advanced structural characterization techniques are critical for resolving ambiguities in this peptide’s folding and post-translational modifications?

Methodological Answer:

- Circular Dichroism (CD): Map secondary structure in aqueous and membrane-mimetic environments (e.g., SDS micelles) to assess α-helical propensity in the Leu/Arg-rich regions .

- NMR Spectroscopy: Use 2D H-C HSQC to resolve overlapping signals in the repetitive Gln-Glu-Lys regions. Isotopic labeling (e.g., N) may be required for large-scale dynamics studies .

- Mass Spectrometry (MS/MS): Perform CID/HCD fragmentation to detect oxidation (Met) or deamidation (Asn, Gln) artifacts, which are common in long, polar sequences .

How should researchers address contradictory data regarding this peptide’s receptor-binding affinity across different assay systems?

Methodological Answer:

- Assay Standardization: Compare SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays under identical buffer conditions (pH, ionic strength) to isolate system-specific variables .

- Negative Controls: Include scrambled-sequence peptides to rule out nonspecific electrostatic interactions (e.g., Arg/Lys clusters).

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from disparate studies, accounting for variables like temperature and protein concentration gradients .

What computational strategies are recommended for predicting this peptide’s membrane interaction dynamics?

Methodological Answer:

- Molecular Dynamics (MD): Simulate peptide insertion into lipid bilayers using coarse-grained (MARTINI) or all-atom (CHARMM36) force fields. Focus on hydrophobic Leu-Leu-Leu and charged Arg-Lys motifs .

- Free Energy Calculations: Use umbrella sampling to quantify the energy barrier for translocation across lipid membranes, particularly at the Asp-Thr-Ile terminus .

- Machine Learning: Train models on existing peptide-membrane interaction datasets (e.g., TCDB) to predict binding hotspots and orientation .

How can in vivo efficacy studies be designed to evaluate this peptide’s therapeutic potential while mitigating off-target effects?

Methodological Answer:

- Animal Models: Use transgenic mice expressing humanized targets (e.g., GPCRs or ion channels) to improve translational relevance. Monitor pharmacokinetics via LC-MS/MS to correlate plasma levels with efficacy .

- Dose Escalation: Apply Hill equation modeling to identify the EC/ED range, prioritizing sub-toxic doses.

- Toxicogenomics: Perform RNA-seq on liver/kidney tissues post-administration to screen for off-target gene activation, particularly in metabolic pathways .

What protocols ensure reproducibility in synthesizing and purifying this peptide across laboratories?

Methodological Answer:

- Batch Documentation: Standardize SPPS protocols with detailed records of resin type (e.g., Rink amide MBHA), coupling times, and cleavage cocktail ratios (e.g., TFA:TIPS:HO = 95:2.5:2.5) .

- HPLC Gradients: Publish exact gradient profiles (e.g., 20–50% acetonitrile over 40 min) and column specifications (e.g., C18, 5 µm, 250 mm) to ensure identical purification conditions .

- Inter-Lab Validation: Share crude peptide samples between labs for blinded purity analysis via MALDI-TOF and RP-HPLC .

How should researchers prioritize functional domains in this peptide for mutagenesis studies?

Methodological Answer:

- Conservation Analysis: Align sequences from homologs in UniProt to identify evolutionarily conserved regions (e.g., the His-Leu-Arg cluster), which likely have critical functional roles .

- Alanine Scanning: Systematically replace charged residues (Glu, Lys, Arg) and hydrophobic residues (Leu, Ile) to map binding/activity hotspots .

- Rosetta Design: Use computational saturation mutagenesis to predict stabilizing substitutions in the Gln-Gln-Ala-Asn segment, which may influence solubility .

What are best practices for integrating contradictory literature findings into a mechanistic hypothesis for this peptide?

Methodological Answer:

- Evidence Mapping: Create a matrix of studies, categorizing variables (e.g., assay type, peptide concentration) and outcomes to identify consensus vs. outlier results .

- Bayesian Inference: Apply probabilistic models to weigh studies based on sample size, methodology rigor (e.g., controls), and replication status .

- Hypothesis Testing: Design targeted experiments to resolve high-impact conflicts (e.g., whether Met oxidation enhances or inhibits activity) using orthogonal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.